4-Bromo-2-ethylaniline

Lipophilicity ADME Medicinal Chemistry

4-Bromo-2-ethylaniline (CAS 45762-41-2) is a 1,2,4-trisubstituted aromatic amine featuring a bromine atom at the para-position and an ethyl group ortho to the primary amine. With a molecular formula of C8H10BrN and a molecular weight of 200.08 g/mol , this compound is typically supplied as a colorless to yellow liquid with a boiling point of 110-112°C at 2 mmHg and a density of 1.412 g/mL at 25°C.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 45762-41-2
Cat. No. B1273662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethylaniline
CAS45762-41-2
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
InChIKeyLGOZNQPHTIGMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethylaniline (CAS 45762-41-2) - Scientific Procurement & Baseline Characterization


4-Bromo-2-ethylaniline (CAS 45762-41-2) is a 1,2,4-trisubstituted aromatic amine featuring a bromine atom at the para-position and an ethyl group ortho to the primary amine [1]. With a molecular formula of C8H10BrN and a molecular weight of 200.08 g/mol [2], this compound is typically supplied as a colorless to yellow liquid with a boiling point of 110-112°C at 2 mmHg and a density of 1.412 g/mL at 25°C . It serves primarily as a versatile synthetic building block in medicinal chemistry, agrochemical development, and advanced material synthesis, with its ortho-ethyl substitution conferring distinctive physicochemical properties that differentiate it from simpler bromoaniline analogs [3].

4-Bromo-2-ethylaniline Procurement: Why Generic Bromoaniline Substitution Compromises Project Integrity


Substituting 4-Bromo-2-ethylaniline with a generic bromoaniline analog (e.g., 4-bromoaniline, 4-bromo-2-methylaniline, or 4-bromo-N-ethylaniline) introduces structural modifications that alter key molecular properties including lipophilicity, steric hindrance around the amine reaction center, and electronic distribution on the aromatic ring [1]. The specific ortho-ethyl group in 4-Bromo-2-ethylaniline confers a computed LogP of approximately 2.7-3.0 and a molar refractivity of ~47.7 cm³ , values that diverge substantially from non-ethylated or N-alkylated analogs [2]. Such differences directly impact reaction kinetics in cross-coupling chemistry, biological target engagement in medicinal chemistry campaigns, and solubility characteristics in formulation development. Relying on a structurally dissimilar alternative without experimental validation introduces uncontrolled variables that can derail synthetic route optimization, compromise structure-activity relationship (SAR) interpretations, and ultimately invalidate preclinical or process chemistry data packages.

4-Bromo-2-ethylaniline Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Lipophilicity Differentiation: LogP Comparison of 4-Bromo-2-ethylaniline vs. Non-ethylated Bromoaniline Analogs

The ortho-ethyl substituent in 4-Bromo-2-ethylaniline increases lipophilicity relative to unsubstituted 4-bromoaniline. Computed LogP values for 4-Bromo-2-ethylaniline range from 2.7 to 3.0 [1], compared to 4-bromoaniline with a computed LogP of approximately 1.8 to 2.0 [2]. This ~1.0 Log unit difference translates to roughly a 10-fold increase in octanol-water partition coefficient, with direct implications for membrane permeability and biological compartment distribution.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Steric and Electronic Differentiation: Ortho-Ethyl Substitution Effects on 4-Bromo-2-ethylaniline Reactivity

The ortho-ethyl group in 4-Bromo-2-ethylaniline introduces both steric hindrance and inductive electron-donating effects that differentiate its reactivity profile in cross-coupling reactions from less substituted bromoanilines. The molar refractivity of 47.7 cm³ reflects the increased electron density and polarizability conferred by the ethyl substituent. In practice, this ortho substitution modulates the oxidative addition step in palladium-catalyzed couplings and influences the nucleophilicity of the adjacent amine for Buchwald-Hartwig amination or reductive amination sequences [1].

Cross-Coupling Steric Hindrance Electronic Effects Synthetic Methodology

Physical State and Handling Properties: Liquid vs. Solid Comparative Assessment for 4-Bromo-2-ethylaniline

4-Bromo-2-ethylaniline is supplied as a liquid at ambient temperature (melting point below room temperature), with a boiling point of 110-112°C at 2 mmHg [1] and a flash point of 114°F [2]. In contrast, simpler bromoanilines such as 4-bromoaniline are crystalline solids at room temperature (melting point: 60-66°C) [3]. The liquid physical state of 4-Bromo-2-ethylaniline eliminates the need for melting or dissolution steps prior to use in neat liquid-phase reactions or continuous flow chemistry applications.

Physical Form Process Chemistry Handling Procurement Specification

4-Bromo-2-ethylaniline Optimal Application Scenarios: Evidence-Driven Deployment in Research and Industrial Settings


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity Modulation

In structure-activity relationship (SAR) campaigns where incremental LogP adjustment is required to optimize pharmacokinetic properties, 4-Bromo-2-ethylaniline offers a lipophilicity increase of approximately one Log unit (ΔLogP ≈ +0.7 to +1.2) relative to the 4-bromoaniline scaffold [1]. This makes it an ideal building block for systematic exploration of the lipophilicity-activity-toxicity relationship without introducing additional heteroatoms or polar functional groups that would confound SAR interpretation. The compound's ortho-ethyl substitution provides a clean, non-ionizable lipophilic modification suitable for CNS-penetrant programs and other applications where membrane permeability is rate-limiting.

Cross-Coupling Methodology Development with Ortho-Substituted Aryl Halide Substrates

The ortho-ethyl group in 4-Bromo-2-ethylaniline creates a sterically hindered aryl bromide substrate with enhanced polarizability (Molar Refractivity = 47.7 cm³) . This compound serves as a challenging test substrate for evaluating new palladium or nickel catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, or C-S cross-coupling reactions where ortho-substitution typically reduces reaction rates. Successful coupling methodologies demonstrated with this substrate provide evidence of broad functional group tolerance and catalyst robustness that can be translated to other sterically demanding aryl bromides [2].

Continuous Flow Chemistry and Automated High-Throughput Synthesis Platforms

The liquid physical state of 4-Bromo-2-ethylaniline at ambient temperature , combined with its boiling point of 110-112°C at 2 mmHg [3], enables direct use in continuous flow reactors and automated liquid handling systems without the pre-dissolution or melting steps required for solid bromoaniline analogs. This property is particularly advantageous in high-throughput parallel synthesis environments where minimizing manual solid handling reduces operational variability and increases workflow efficiency. The compound's flash point of 114°F [4] should be accounted for in process safety assessments, but its liquid form factor supports precise volumetric metering in microfluidic and millifluidic reaction systems.

Agrochemical Intermediate Synthesis Requiring Specific Lipophilic Building Blocks

In the synthesis of heteroaryl (arylamino)quinazoline derivatives and related agrochemical candidates, the ethyl-substituted bromoaniline core provides a critical lipophilic anchor that enhances target site penetration and soil mobility characteristics . The compound's computed LogP of 2.7-3.0 [5] positions it within the optimal range for foliar uptake in herbicide and fungicide development programs, while the para-bromo substituent serves as a synthetic handle for late-stage diversification via cross-coupling chemistry. The availability of both the free base (CAS 45762-41-2) and hydrochloride salt (CAS 30273-22-4) forms provides formulation flexibility during process development.

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